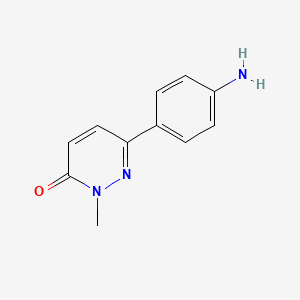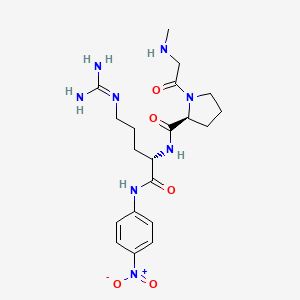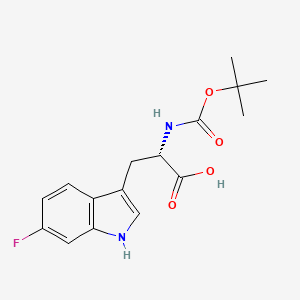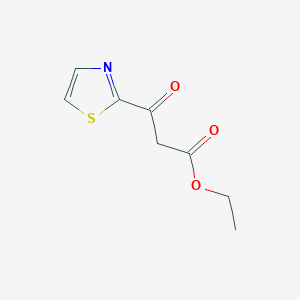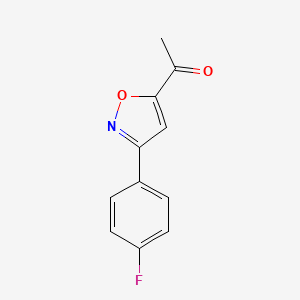
1,7-二甲基-1H-吲哚-2-甲醛
概述
描述
1,7-Dimethyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The structure of 1,7-Dimethyl-1H-indole-2-carbaldehyde consists of an indole ring substituted with two methyl groups at positions 1 and 7, and an aldehyde group at position 2.
科学研究应用
1,7-Dimethyl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1,7-Dimethyl-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors Indole derivatives are generally known for their broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
1,7-Dimethyl-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind to multiple receptors and enzymes, thereby modulating their activity.
Cellular Effects
1,7-Dimethyl-1H-indole-2-carbaldehyde affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, have been reported to induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory responses . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of 1,7-Dimethyl-1H-indole-2-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, can inhibit key enzymes involved in cellular processes, such as kinases and proteases . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-Dimethyl-1H-indole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, can exhibit sustained biological activity over extended periods . The compound’s stability may be affected by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of 1,7-Dimethyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,7-Dimethyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular function. Indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, can modulate key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 1,7-Dimethyl-1H-indole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 1,7-Dimethyl-1H-indole-2-carbaldehyde is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1,7-Dimethyl-1H-indole-2-carbaldehyde affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-1H-indole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a multi-step process starting from o-nitrotoluene and involving the formation of an intermediate nitroso compound, followed by cyclization and reduction steps . Another method involves the use of 2-methyl-indole-3-carbaldehydes in a [4+2] cycloaddition/dehydration/oxidative aromatization cascade .
Industrial Production Methods
Industrial production of 1,7-Dimethyl-1H-indole-2-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using O2 as the sole oxidant and H2O as the solvent, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
1,7-Dimethyl-1H-indole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 1,7-Dimethyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 1,7-Dimethyl-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
1-Methylindole-2-carboxaldehyde: Similar structure with a single methyl group at position 1 and an aldehyde group at position 2.
2,7-Dimethyl-1H-indole-3-carbaldehyde: Similar structure with methyl groups at positions 2 and 7 and an aldehyde group at position 3.
1,2-Dimethyl-1H-indole-3-carbaldehyde: Similar structure with methyl groups at positions 1 and 2 and an aldehyde group at position 3.
Uniqueness
1,7-Dimethyl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 and an aldehyde group at position 2 provides distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
1,7-dimethylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTBOKKHQFWRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
